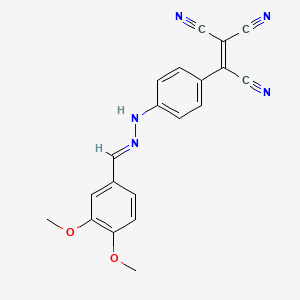
Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of veratraldehyde, which is widely used as a flavorant and odorant due to its pleasant woody fragrance . The addition of the p-(tricyanovinyl)phenyl)hydrazone group enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone typically involves the reaction of veratraldehyde with p-(tricyanovinyl)phenyl)hydrazine. This reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the hydrazone bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and hydrazones.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of new organic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include potassium dichromate for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and yield.
Major Products
The major products formed from these reactions include oximes, hydrazones, and various substituted derivatives. These products have significant applications in the pharmaceutical and chemical industries .
Scientific Research Applications
Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form hydrazone bonds with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of specific enzymes or the activation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone include other hydrazone derivatives such as:
- Benzaldehyde hydrazone
- Acetophenone hydrazone
- Salicylaldehyde hydrazone
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the veratraldehyde and p-(tricyanovinyl)phenyl)hydrazone groups.
Properties
CAS No. |
73664-54-7 |
|---|---|
Molecular Formula |
C20H15N5O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[4-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C20H15N5O2/c1-26-19-8-3-14(9-20(19)27-2)13-24-25-17-6-4-15(5-7-17)18(12-23)16(10-21)11-22/h3-9,13,25H,1-2H3/b24-13+ |
InChI Key |
JCCHPSKPXIVTJY-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)C(=C(C#N)C#N)C#N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)C(=C(C#N)C#N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















